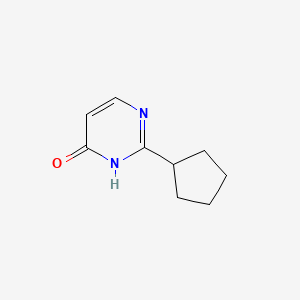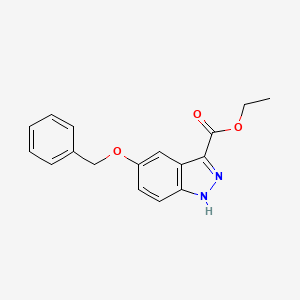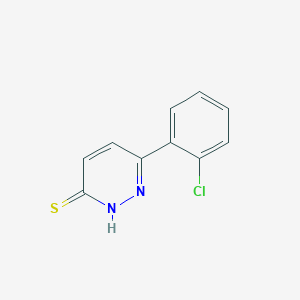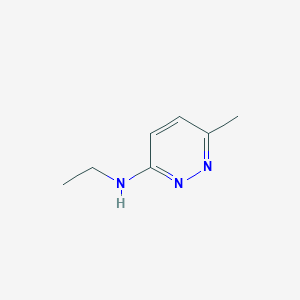
5-(4-Methoxyphenyl)-6-methyl-2-sulfanylpyridine-3-carbonitrile
Descripción general
Descripción
5-(4-Methoxyphenyl)-6-methyl-2-sulfanylpyridine-3-carbonitrile, also known as MMSPC, is a chemical compound that has gained attention in the field of scientific research due to its potential therapeutic applications. MMSPC belongs to the family of pyridine-based compounds, which have been found to exhibit various biological activities, including antimicrobial, antiviral, and anticancer properties.
Aplicaciones Científicas De Investigación
Pharmacological Research: Inhibition of ALOX15
5-(4-Methoxyphenyl)-6-methyl-2-sulfanylpyridine-3-carbonitrile: has been identified as a potential pharmacophore for the substrate-selective inhibition of mammalian 15-lipoxygenases (ALOX15) . ALOX15 is involved in lipid peroxidation and plays a variable role in cancer and inflammation models. The inhibition of ALOX15 can be crucial for developing new therapeutic strategies against diseases where linoleic acid- and arachidonic acid-derived metabolites are pathogenic.
Cancer Research: Anticancer Properties
Compounds with a sulfanyl functional group, such as 5-(4-Methoxyphenyl)-6-methyl-2-sulfanylpyridine-3-carbonitrile , have shown promise in anticancer research . Their ability to interact with various biological targets makes them suitable candidates for drug development aimed at treating different types of cancer.
Enzyme Inhibition: Selective Enzyme Modulators
This compound’s structural features allow it to act as a selective enzyme modulator. It can inhibit specific enzymes involved in disease progression, making it valuable for designing drugs with fewer side effects due to their selectivity .
Antioxidant Research: Oxidative Stress Reduction
The sulfanyl group in 5-(4-Methoxyphenyl)-6-methyl-2-sulfanylpyridine-3-carbonitrile may confer antioxidant properties, helping to reduce oxidative stress in cells. This is particularly relevant in neurodegenerative diseases and aging research .
Antimicrobial Research: Development of New Antibiotics
Research into new antibiotics is critical due to the rise of antibiotic-resistant bacteria. The structural complexity of 5-(4-Methoxyphenyl)-6-methyl-2-sulfanylpyridine-3-carbonitrile provides a platform for developing novel antimicrobial agents .
Anti-inflammatory Research: Treatment of Chronic Inflammation
The compound’s potential to modulate enzymes like ALOX15 also extends to anti-inflammatory applications. It could be used to develop treatments for chronic inflammatory conditions without the side effects associated with non-selective anti-inflammatory drugs .
Propiedades
IUPAC Name |
5-(4-methoxyphenyl)-6-methyl-2-sulfanylidene-1H-pyridine-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2OS/c1-9-13(7-11(8-15)14(18)16-9)10-3-5-12(17-2)6-4-10/h3-7H,1-2H3,(H,16,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBIHFCFPKOIZBJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C(=S)N1)C#N)C2=CC=C(C=C2)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-Methoxyphenyl)-6-methyl-2-sulfanylpyridine-3-carbonitrile | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![Methyl 2-imino-3-(prop-2-yn-1-yl)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B1454324.png)

![4,7-dimethoxy-N-(pyridin-4-ylmethyl)benzo[d]thiazol-2-amine](/img/structure/B1454326.png)
![{[1-(Cyclopropylsulfonyl)piperidin-4-yl]methyl}amine](/img/structure/B1454330.png)

![Benzyl N-[1-(cyclopentylcarbamoyl)-2-phenylethyl]carbamate](/img/structure/B1454333.png)


![2-[2-(1H-pyrazol-4-yl)ethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B1454339.png)


